molecular formula C9H12O4S B2654044 4-Methoxyphenylsulfonylethanol CAS No. 35848-00-1

4-Methoxyphenylsulfonylethanol

Cat. No.: B2654044
CAS No.: 35848-00-1
M. Wt: 216.25
InChI Key: PHKWJZLIMDFBKQ-UHFFFAOYSA-N
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Description

4-Methoxyphenylsulfonylethanol is an organic compound with the molecular formula C9H12O4S and a molecular weight of 216.25 g/mol It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a sulfonyl group (-SO2-) and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenylsulfonylethanol typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenylsulfonylethanol compounds .

Scientific Research Applications

4-Methoxyphenylsulfonylethanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxyphenylsulfonylethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-Methoxyphenylsulfonylethanol is unique due to the combination of its methoxy, sulfonyl, and ethanol groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKWJZLIMDFBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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